Casopitant metabolite M31
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921207-33-2 |
|---|---|
Molecular Formula |
C28H33F7N4O2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(2R,4S)-4-(2-acetamidoethylamino)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H33F7N4O2/c1-16-11-22(29)5-6-24(16)25-15-23(37-9-8-36-18(3)40)7-10-39(25)26(41)38(4)17(2)19-12-20(27(30,31)32)14-21(13-19)28(33,34)35/h5-6,11-14,17,23,25,37H,7-10,15H2,1-4H3,(H,36,40)/t17-,23+,25-/m1/s1 |
InChI Key |
GFVSLDANFPBOML-WSNNEZGNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
Origin of Product |
United States |
Metabolic Generation and Biotransformation Pathways of Casopitant Metabolite M31
Primary Metabolic Routes Leading to M31 Formation
The generation of metabolite M31 from Casopitant (B1241461) is primarily a result of extensive metabolism of the parent compound. The principal metabolic transformations include multiple oxidations, loss of the N-acetyl group, and significant modifications or loss of the piperazine (B1678402) group, which ultimately lead to the formation of N-dealkylated metabolites like M31. researchgate.netresearchgate.netnih.gov
N-Dealkylation Mechanisms and Enzymology
N-dealkylation is a key step in the formation of M31. This process involves the enzymatic removal of an alkyl group from a nitrogen atom. In the case of Casopitant, this occurs at the piperazine moiety. Cytochrome P450 (CYP) enzymes are the primary catalysts for such reactions. nih.gov Mechanistically, CYP450-catalyzed N-dealkylation typically begins with the hydroxylation of the carbon atom attached to the nitrogen of the alkyl group. This creates an unstable intermediate that spontaneously breaks down, yielding the dealkylated metabolite and an aldehyde. nih.gov While the general mechanism of N-dealkylation is understood, specific details of the enzymatic catalysis for Casopitant's conversion to M31 are not extensively detailed in the available literature.
Modifications of the Piperazine Moiety in M31 Biogenesis
The formation of M31 is a direct consequence of the modification of Casopitant's piperazine ring. researchgate.netnih.gov Studies in preclinical species, particularly dogs and female rats, which show metabolic similarities to humans, have indicated that modifications of the piperazine ring, including N-dealkylation, are a major route of metabolism. researchgate.net This pathway can also involve the opening and cleavage of the piperazine ring, resulting in a complex pattern of metabolites. researchgate.netnih.govresearchgate.net M31, along with another N-dealkylated piperazine, M134, have been identified as principal circulating components in both plasma and tissues in animal studies. researchgate.net
Phase I and Phase II Transformations of Casopitant Contributing to M31 Production
The biotransformation of Casopitant is characterized by extensive Phase I and subsequent Phase II reactions.
Potential for Glucuronidation and Other Conjugation Reactions Involving M31 or its Precursors
Following Phase I metabolism, Casopitant's metabolites can undergo Phase II conjugation reactions. Glucuronidation of some of the oxidized products of Casopitant has been observed. researchgate.netnih.govresearchgate.net While Phase II metabolites have been detected, particularly in urine, the available literature does not specify whether M31 itself or its direct precursors undergo glucuronidation or other conjugation reactions such as sulfation. nih.gov
Distribution and Disposition Kinetics of Casopitant Metabolite M31
Tissue Distribution Profiles of M31 in Preclinical Models
Studies in preclinical animal models, specifically in rats and dogs, have been instrumental in elucidating the tissue distribution of M31. Following repeated oral administration of radiolabeled casopitant (B1241461), drug-related material was found to be quantifiable in all examined tissues, with the highest concentrations observed in the lung and liver. nih.gov The concentration of this radioactivity in tissues was significantly higher than in plasma and showed a slow decline, being still quantifiable after a 20-day recovery period. nih.gov
A notable finding from long-term toxicity studies in rats and dogs was the evidence of cardiomyopathy and increased cardiac weight. nih.gov This prompted investigations into the accumulation of casopitant and its metabolites in the myocardium. In these studies, M31 was identified as one of the major metabolic components quantified in various tissues, including the heart. nih.gov
In a 26-week repeat-dose study in dogs, while casopitant and its hydroxylated metabolite M13 were the major circulating components in plasma, the metabolic profile in the myocardium was distinct. nih.gov Here, M200 (N-deacetylated N,N-deethylated) and M134 (another N-dealkylated piperazine) were the predominant metabolites, and their levels increased over time, reaching considerable concentrations. nih.gov Although not the most abundant in the myocardium in this specific long-term dog study, M31 was consistently identified as a major tissue metabolite in both rats and dogs across different studies. nih.gov
The following table summarizes the major casopitant-related components identified in tissues of preclinical models.
| Component | Chemical Description | Major Component in Tissues? |
| Casopitant | Parent Drug | Yes |
| M31 | N-dealkylated piperazine (B1678402) | Yes |
| M134 | N-dealkylated piperazine | Yes |
| M76 | N-deacetylated | Yes |
| M200 | N-deacetylated N,N-deethylated | Yes |
The tissue distribution of casopitant and its metabolites reveals a complex pattern where the relative abundance of each component can differ significantly between plasma and various tissues. In both rats and dogs, the principal circulating components identified in plasma were casopitant, M12 (oxidized deacetylated), M13 (hydroxylated piperazine), and the two N-dealkylated piperazines, M31 and M134. nih.gov
However, the profile within the tissues showed a different emphasis. A similar metabolic pattern was observed, but the major components quantified were casopitant, M31, M134, M76 (N-deacetylated), and M200 (N-deacetylated N,N-deethylated). nih.gov This indicates that M31, along with other metabolites, exhibits significant tissue penetration and accumulation, potentially more so than some of the major circulating metabolites like M12 and M13. nih.gov
The table below provides a comparative overview of the major casopitant-related components in plasma versus tissues in preclinical models.
| Component | Major Component in Plasma? | Major Component in Tissues? |
| Casopitant | Yes | Yes |
| M12 | Yes | No |
| M13 | Yes | No |
| M31 | Yes | Yes |
| M134 | Yes | Yes |
| M76 | No | Yes |
| M200 | No | Yes |
Plasma Concentration Dynamics and Systemic Exposure of M31
Following a single oral administration of radiolabeled casopitant to mice, rats, and dogs, the parent drug was rapidly absorbed, with maximum plasma concentrations of total radioactivity generally observed between 0.5 to 2 hours post-dose. nih.govresearchgate.net In dogs and female rats, the principal circulating radiolabeled components were unchanged casopitant and its hydroxylated derivative M13. nih.govresearchgate.net However, studies involving repeated administration identified M31 as one of the principal circulating components in both rats and dogs. nih.gov This suggests that with continued dosing, the systemic exposure to M31 becomes more significant. The complex interplay of formation and elimination kinetics contributes to its steady-state plasma concentrations.
Elimination Pathways of Casopitant Metabolite M31
In mice, rats, and dogs, urinary excretion was a minor route for the elimination of total drug-related material, accounting for only 2% to 7% of the administered dose. nih.gov Unchanged parent drug was never quantifiable in the urine of these species. nih.gov The vast majority of the administered radioactivity was recovered in the feces, indicating that biliary excretion of metabolites is the main elimination pathway. nih.govresearchgate.net While specific excretion data for M31 is not detailed, as a major metabolite, it is expected to follow this general pattern of extensive metabolic transformation and subsequent fecal elimination.
The elimination of casopitant is largely driven by metabolic clearance. nih.govresearchgate.net The parent molecule undergoes extensive biotransformation through several pathways, including oxidation, loss of the N-acetyl group, N-demethylation, and modification of the piperazine ring, leading to its opening and cleavage. nih.govresearchgate.net This results in a complex pattern of metabolites. M31 is formed through N-dealkylation of the piperazine ring. nih.gov Some of the oxidized products of casopitant also undergo conjugation with glucuronic acid. nih.gov Given that M31 is a product of this extensive metabolism, its own elimination is intrinsically linked to these metabolic processes and the subsequent excretion of further metabolites or its direct excretion.
Tissue Retention and Washout Characteristics of M31
Studies on the disposition of radiolabeled casopitant have revealed that its metabolites exhibit significant tissue retention, a characteristic that is particularly pronounced for M31. The physicochemical properties of M31, along with other casopitant metabolites, contribute to its prolonged presence in various tissues long after plasma concentrations have diminished.
Analysis of Prolonged Presence of M31 in Tissues
Following repeated oral administration of casopitant in preclinical models, drug-related material, including M31, has been found to be quantifiable in all examined tissues. researchgate.neteuropa.eunih.gov The highest concentrations of drug-related radioactivity are typically observed in the lung and liver. researchgate.neteuropa.eunih.govresearchgate.net Research indicates that the concentration of this radioactivity in tissues is significantly higher than in plasma and declines at a much slower rate. researchgate.neteuropa.eunih.gov Even after a 20-day recovery period, drug-related material remains quantifiable in tissues, underscoring the prolonged retention of metabolites like M31. researchgate.neteuropa.eunih.gov
M31, along with casopitant itself and other metabolites such as M134, M76, and M200, has been identified as a major component in tissues. researchgate.neteuropa.eunih.gov This contrasts with the metabolic profile in plasma, where M12 and M13 are often the principal circulating metabolites besides the parent drug. researchgate.neteuropa.eunih.gov The persistence of M31 in tissues suggests a high degree of tissue binding and slow redistribution back into the systemic circulation for elimination. This prolonged tissue residency is a key factor in considering the long-term effects of casopitant administration. The Zunrisa Withdrawal Assessment Report from the European Medicines Agency (EMA) notes that limited data suggest the presence of casopitant and metabolites M13, M12, and M31 is linked to certain toxicological findings, and their disappearance from tear film samples parallels the recovery from these effects. europa.eu
Table 1: Summary of M31 Distribution and Retention Characteristics
| Compartment | Key Findings | Citation |
| Plasma | M31 is a principal circulating metabolite. | researchgate.neteuropa.eunih.gov |
| Tissues (General) | M31 is a major component quantified in tissues. | researchgate.neteuropa.eunih.gov |
| Lung and Liver | Highest levels of drug-related material, including metabolites like M31, are found. | researchgate.neteuropa.eunih.govresearchgate.net |
| Washout | Elimination from tissues is slow, with drug-related material still present after a 20-day recovery period. | researchgate.neteuropa.eunih.gov |
Differential Kinetics of M31 Accumulation in Cardiac Tissue Versus Plasma
A significant finding in the study of casopitant metabolites is the differential kinetic profile between plasma and specific tissues, most notably the myocardium. While circulating levels of casopitant and its metabolites may decrease to undetectable levels after a washout period, certain metabolites, including M31, have been observed to accumulate and persist in cardiac tissue. researchgate.neteuropa.eunih.gov
After a washout period, while all circulating derivatives of casopitant became undetectable in plasma, the metabolite M200 was still the major component found in the myocardium, highlighting a profound disparity between plasma and cardiac tissue kinetics. researchgate.netnih.gov This indicates that plasma concentrations of casopitant metabolites are not reliable predictors of the concentrations in tissues, particularly the heart. researchgate.netnih.gov The slow clearance from cardiac tissue suggests that even with the cessation of dosing, the heart muscle remains exposed to these metabolites for an extended period.
Table 2: Comparison of M31 Kinetics in Plasma vs. Cardiac Tissue
| Kinetic Parameter | Plasma | Cardiac Tissue | Citation |
| Relative Concentration | Lower compared to tissues. | Significantly higher accumulation of drug-related material observed. | researchgate.neteuropa.eunih.gov |
| Washout/Elimination | Circulating derivatives, including M31, decrease to undetectable levels after a washout period. | M31 is among the metabolites that have been observed to accumulate and persist. | researchgate.neteuropa.eunih.gov |
| Correlation | Overall drug-related material in plasma does not correlate with concentrations in tissues. | Tissue concentrations, including in the myocardium, follow distinct and prolonged kinetics. | researchgate.netnih.gov |
Biological Activity and Pharmacological Significance of Casopitant Metabolite M31
In Vitro Pharmacological Characterization of M31
The in vitro profile of M31 reveals interactions with key physiological targets, including ion channels and receptors.
Studies have demonstrated that casopitant (B1241461) metabolite M31, along with the parent compound and other metabolites like M12 and M13, possesses inhibitory activity against both L-type and T-type calcium channels. europa.eu This inhibition was observed to be weak and occurred within the micromolar concentration range. europa.eu The interaction with these calcium channels is considered a potential secondary pharmacological effect. europa.eu L-type and T-type calcium channels are crucial for various physiological processes, and their modulation by xenobiotics can have significant implications. nih.govmdpi.com
Table 1: Summary of M31 Calcium Channel Modulatory Activity
| Channel Type | Activity Observed | Potency | Source(s) |
| L-type Calcium Channel | Inhibitory | Weak (micromolar range) | europa.eu |
| T-type Calcium Channel | Inhibitory | Weak (micromolar range) | europa.eu |
Based on the available scientific literature from the conducted research, there is no specific information detailing studies into the potential calcium or iron chelating properties of casopitant metabolite M31. While iron chelation is a therapeutic strategy investigated for various conditions, its direct relevance to M31 has not been documented in the reviewed sources. nih.govthno.org
Table 2: Receptor Binding Profile of this compound
| Receptor | Status | Notes | Source(s) |
| Neurokinin-1 (NK1) | Active Metabolite | M31 is described as an active metabolite of the potent NK1 antagonist casopitant. Specific affinity values for M31 are not detailed in the reviewed literature. | europa.euresearchgate.net |
Cellular and Subcellular Mechanisms of M31 Action
Investigations into the effects of casopitant and its metabolites have revealed impacts at the cellular and subcellular levels, particularly concerning mitochondria and membrane homeostasis.
The parent compound, casopitant, has been associated with alterations in mitochondrial Ca²⁺ fluxes. europa.eu Studies on mitochondria isolated from the heart tissue of dogs treated with casopitant showed an inhibition of Ca²⁺-induced mitochondrial swelling. europa.eu This finding is suggestive of changes in the way mitochondria handle calcium. europa.eunih.govethz.ch Since M31 is an active metabolite that demonstrates L-type calcium channel activity and is known to be present in tissues like the myocardium, it is implicated in these mitochondrial effects. nih.goveuropa.eu An in vitro study investigating the potential of M12, M31, and M13 on mitochondrial function suggested a limited potential for these metabolites to disrupt mitochondrial function or redox homeostasis at non-cytotoxic concentrations. europa.eu
A significant finding from non-clinical toxicity studies of casopitant is the induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) within lamellar bodies due to impaired lysosomal metabolism. europa.eu Casopitant and some of its metabolites are classified as Cationic Amphiphilic Drugs (CADs), a class of compounds known to cause this effect. europa.eu Notably, comparative data suggests that metabolite M31 has a greater potential to cause phospholipidosis in vivo at equivalent dose levels compared to the other compounds studied. europa.eu
Table 3: M31 and Phospholipidosis
| Effect | Observation | Implication | Source(s) |
| Phospholipidosis Induction | M31 shows a greater potential for causing phospholipidosis compared to other studied casopitant metabolites. | Implicates M31 as a key contributor to this specific toxicological finding associated with casopitant. | europa.eu |
Elucidation of M31's Influence on Intracellular Signaling Pathways
Research into the pharmacological profile of casopitant and its metabolites has revealed that M31, along with the parent compound and other metabolites such as M12 and M13, possesses activity beyond its expected interaction with the NK-1 receptor. Specifically, these compounds have been shown to modulate intracellular signaling through their interaction with voltage-gated calcium channels.
In secondary pharmacodynamic studies, casopitant, M12, M13, and M31 were all identified as weak inhibitors of both L-type and T-type calcium channels. europa.eu The inhibitory activity for these compounds was observed in the micromolar range. europa.eu This interaction with calcium channels represents a distinct signaling pathway influenced by M31, separate from the primary NK-1 receptor antagonism of the parent drug. This off-target activity is considered a secondary pharmacological effect. europa.eu Alterations in calcium fluxes are a potential mechanism for downstream cellular effects. europa.eu
Comparative Biological Activity of M31 with Parent Casopitant and Other Metabolites
The primary therapeutic target of casopitant is the NK-1 receptor. Casopitant is a potent and selective antagonist of this receptor. nih.gov Its major metabolite, M13, is also a potent and selective antagonist of the human NK-1 receptor. europa.eu While M31 is confirmed as an active metabolite, specific quantitative data on its binding affinity and functional potency at the NK-1 receptor is not detailed in available research. However, it is understood that the pharmacological activity of casopitant in vivo is largely attributed to the parent compound, with a lesser contribution from its metabolites. chemscene.com In ferret brain tissue, for instance, the parent compound accounted for the majority of the pharmacological activity. chemscene.com Animal studies have also indicated that metabolites generally have reduced brain penetration compared to casopitant, which may limit their contribution to central NK-1 receptor antagonism. europa.eu
A more defined comparative activity has been established for calcium channel inhibition. As indicated in the table below, M31's potency is comparable to that of the parent compound and other active metabolites, with all demonstrating weak inhibition.
| Compound | Target | Activity Level | Potency Range |
|---|---|---|---|
| Casopitant | L-type & T-type Calcium Channels | Weak Inhibition | Micromolar europa.eu |
| Metabolite M12 | L-type & T-type Calcium Channels | Weak Inhibition | Micromolar europa.eu |
| Metabolite M13 | L-type & T-type Calcium Channels | Weak Inhibition | Micromolar europa.eu |
| Metabolite M31 | L-type & T-type Calcium Channels | Weak Inhibition | Micromolar europa.eu |
There is no available data from the reviewed scientific literature describing synergistic or antagonistic pharmacological interactions between the this compound and either the parent compound, casopitant, or its other metabolites.
For context, studies on the parent drug have shown that casopitant can produce synergistic anti-emetic effects when co-administered with 5-HT3 receptor antagonists, such as ondansetron. europa.eu This synergy is believed to result from the complementary mechanisms of action of the two different drug classes. researchgate.net However, similar interaction studies involving M31 have not been reported.
Analytical Methodologies for Casopitant Metabolite M31 Quantification and Characterization
Chromatographic Separation Techniques for M31
Chromatographic techniques are essential for separating metabolite M31 from the parent drug, casopitant (B1241461), and other related metabolites present in biological samples. This separation is critical to prevent isobaric interference and ensure accurate quantification and characterization.
High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of casopitant and its metabolites. pensoft.net Specific methods have been developed to achieve chromatographic separation of M31 from other components in various biological samples, such as plasma and bile. researchgate.net The development of these methods involves optimizing the stationary phase, mobile phase composition, and gradient elution to resolve closely related compounds.
In studies investigating the metabolic disposition of casopitant, several reversed-phase HPLC methods were established. researchgate.net For instance, the analysis of plasma samples from mice, rats, and dogs utilized a gradient system with a C18 column. The mobile phases typically consisted of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile). researchgate.net The specific gradient conditions were tailored to the sample matrix to ensure adequate separation and recovery. A sensitive and selective HPLC method was specifically developed and validated for the simultaneous determination of casopitant and its three major metabolites, including M31, in dog and rat plasma. researchgate.net
Below is a summary of HPLC gradient conditions used for the analysis of samples containing casopitant and its metabolites.
| Parameter | Method 1 (Mouse/Rat/Dog Plasma) | Method 3 (Rat/Dog Bile) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% B to 35% B (35 min), to 45% B (50 min), to 60% B (65 min), to 100% B (70 min) | 10% B to 37% B (10 min), to 43% B (40 min), to 60% B (65 min), to 100% B (75 min) |
| Post-run | Maintained at 100% B for 5 min | Maintained at 100% B for 5 min |
| Data derived from a study on the metabolic disposition of casopitant. researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes to provide faster analysis times and improved resolution. While specific UHPLC methods dedicated solely to M31 are not extensively detailed in published literature, the technology has been applied to the analysis of casopitant metabolites. researchgate.net For instance, UHPLC coupled with a high-resolution mass spectrometer (QExactive Plus) was used for the identification of metabolites after incubating the parent drug in ferret hepatocytes. researchgate.net The application of UHPLC-based methods is a logical progression for the analysis of M31, offering higher throughput and enhanced separation efficiency, which is particularly advantageous in large-scale metabolomics or toxicokinetic studies. nih.gov
Mass Spectrometry Approaches for M31 Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, providing molecular weight information and structural details crucial for identification and sensitive detection for quantification. researchgate.net
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of metabolites. researchgate.net In this process, the metabolite ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. researchgate.net This creates a unique fragmentation pattern, or product ion spectrum, that serves as a structural fingerprint for the molecule.
This approach was employed for the structural characterization of casopitant metabolites. researchgate.net Following separation by radio-HPLC, metabolites were analyzed by a tandem mass spectrometer. researchgate.net M31 was identified as one of the principal circulating components in rats and dogs, alongside casopitant and other metabolites like M12, M13, and M134. nih.govresearchgate.net The use of positive ion electrospray LC/MS and LC/MS/MS has been central to analyzing casopitant and its metabolites in various biological samples. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive quantitative technique performed on a triple quadrupole tandem mass spectrometer. nih.gov For quantification of M31, a specific precursor-to-product ion transition is monitored. The first quadrupole selects the M31 precursor ion (based on its mass-to-charge ratio), which is then fragmented in the collision cell. The third quadrupole is set to detect only a specific, intense product ion unique to M31.
This high degree of specificity allows for accurate quantification even in the presence of co-eluting substances from a complex biological matrix. nih.gov Quantitative methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous determination of casopitant and its major metabolites, including M31, in plasma from preclinical species. researchgate.netkisti.re.kr This approach is the gold standard for bioanalytical quantification in drug metabolism studies due to its robustness and sensitivity.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, which is a critical piece of evidence in the structural elucidation of unknown metabolites. nih.gov
In the investigation of casopitant's metabolic fate, a hybrid quadrupole/time-of-flight (Q-TOF) instrument, a type of HRMS, was used for structural characterization. researchgate.net By comparing the accurately measured mass of a metabolite like M31 with the theoretical mass of a proposed structure, researchers can confirm its elemental formula with high confidence. This capability, often combined with MS/MS fragmentation data, is essential for definitively identifying metabolites in the absence of a synthetic standard. The use of UHPLC coupled to HRMS is a powerful combination for untargeted metabolomics, enabling the comprehensive profiling of metabolites in biological systems. nih.gov
Radiolabeled Compound Methodologies for M31 Profiling and Distribution Studies
The use of radiolabeled compounds is a cornerstone of drug metabolism studies, enabling the sensitive and specific tracking of a drug and its metabolites through biological systems.
To investigate the metabolic profile and disposition of casopitant, studies were conducted using [14C]-labeled casopitant. researchgate.neteuropa.eu This approach allowed for the comprehensive tracking of all drug-related material in various biological matrices, including plasma, urine, and feces, following administration in both humans and preclinical species like rats and dogs. researchgate.netresearchgate.net
In these studies, after the administration of a single oral dose of [14C]-casopitant, samples were collected and analyzed to identify and quantify the parent drug and its metabolites. europa.eu Through this methodology, M31 was identified as one of the principal circulating components in both rats and dogs. researchgate.net Specifically, M31, along with another N-dealkylated piperazine (B1678402) metabolite (M134), was a notable circulating derivative. researchgate.net Furthermore, investigations into tissue distribution following repeated oral administration of [14C]-casopitant in rats and dogs revealed that M31 was a major component quantified in various tissues. researchgate.net The availability of a synthetic standard for M31 (GSK517142) was crucial for its definitive identification and quantification in these radiolabeled studies. researchgate.net
Table 1: Identification of Casopitant Metabolite M31 in Preclinical Studies
| Species | Matrix | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Plasma, Tissues | M31 identified as a principal circulating and tissue metabolite. | researchgate.net |
For the separation and quantification of casopitant and its metabolites from biological samples, high-performance liquid chromatography (HPLC) coupled with radiodetection was the primary analytical technique. researchgate.net Following extraction from the biological matrix, the samples containing [14C]-labeled compounds were subjected to HPLC analysis. researchgate.net
The HPLC system separates the different chemical entities based on their physicochemical properties. The eluate from the HPLC column was collected, and the radioactivity of the fractions was measured using off-line radiodetection methods, such as liquid scintillation counting. researchgate.net This technique allows for the generation of a radiochromatogram, where peaks correspond to the parent drug and its various metabolites. By comparing the retention times with those of synthetic standards, including the standard for M31, the identity of each peak can be confirmed. researchgate.net The area under each peak in the radiochromatogram is proportional to the concentration of the respective radiolabeled component, enabling quantification. researchgate.net
While specific chromatograms detailing the separation of M31 are not publicly available, the methodology was robust enough to quantify M31 in complex matrices like dog myocardium. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for M31 Structural Confirmation
While chromatographic techniques are powerful for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for the definitive structural elucidation of metabolites.
The structural confirmation of key casopitant metabolites was achieved through various analytical techniques, with NMR spectroscopy playing a pivotal role. researchgate.net For the definitive structural elucidation of metabolites identified in metabolic studies, comparison with authentic synthetic standards is a common practice. researchgate.net The synthesis of a reference standard for M31 (GSK517142) indicates that its chemical structure was confirmed. researchgate.net
In the broader context of casopitant metabolism studies, ¹H-NMR was utilized to further characterize metabolites found in urine. Although specific ¹H-NMR data for the structural confirmation of M31 are not detailed in the available literature, the general methodology involved comparing the NMR spectra of the isolated metabolite with that of the synthesized standard. This comparison would confirm the proposed N-dealkylated piperazine structure of M31. The process of confirming metabolite structures with NMR is a standard and rigorous approach in drug metabolism research. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Description |
|---|---|
| Casopitant | Parent drug, a neurokinin-1 (NK1) receptor antagonist. |
| Casopitant metabolite M12 | A deacetylated and oxidized metabolite of casopitant. |
| Casopitant metabolite M13 | A hydroxylated metabolite of casopitant. |
| This compound | An N-dealkylated piperazine metabolite of casopitant (GSK517142). |
Comparative Metabolic Studies and Species Extrapolation Relevant to Casopitant Metabolite M31
Interspecies Differences in M31 Metabolic Profiles and Kinetics
Preclinical studies in various animal models are crucial for predicting a drug's behavior in humans. However, metabolic pathways can differ significantly between species, impacting a drug's efficacy and safety.
Analysis Across Mouse, Rat, and Dog Models
Studies on the absorption, distribution, metabolism, and elimination of Casopitant (B1241461) have been conducted in mice, rats, and dogs. Following oral administration, Casopitant is rapidly absorbed in all three species. nih.gov The primary route of metabolism involves the oxidation of the parent molecule, along with other transformations such as the loss of the N-acetyl group, N-demethylation, and modifications to the piperazine (B1678402) ring, leading to a complex array of metabolites. nih.govresearchgate.net
In both rats and dogs, M31, an N-dealkylated piperazine, has been identified as one of the principal circulating components of Casopitant, alongside the parent drug and other metabolites like M12 and M13. nih.govresearchgate.net A similar metabolic pattern is observed in the tissues of these animals, where M31 is also a major quantified component. nih.govresearchgate.netresearchgate.net Specifically, after repeated oral administration of Casopitant to rats and dogs, M31 was a notable component in plasma. europa.eu In dog myocardium, skeletal muscle, kidney, and lung extracts, M31 was also present among other metabolites. europa.eu
Sex-Related Variations in M31 Disposition in Preclinical Species
Interestingly, studies in rats have revealed a significant sex-related difference in the elimination rate of drug-related material, with males showing a more rapid elimination than females. nih.govresearchgate.net However, in mice and dogs, no notable sex differences in the excretion patterns have been observed. nih.govresearchgate.net This highlights the species-specific nature of sex-related variations in drug metabolism.
Comparability of M31 Exposure in Preclinical Species with Human Metabolic Data
A critical step in drug development is to ensure that the metabolites observed in preclinical toxicology species are also present in humans at comparable or higher levels. This is to ensure that the safety of these metabolites has been adequately assessed. For Casopitant, all relevant metabolites identified in human plasma, including M31, are also found in the animal species used for toxicity studies at similar or greater exposure levels at the No-Observed-Adverse-Effect-Level (NOAEL). europa.eu This qualitative similarity in metabolic profiles between preclinical species and humans supports the use of these animal models for safety assessment. europa.eu The principal components in human plasma are the unchanged Casopitant and its metabolites M13 and M12. europa.eu
Translational Implications of Preclinical M31 Metabolism Research
Translational research aims to bridge the gap between laboratory findings and clinical applications, ensuring that preclinical data accurately predicts human outcomes.
Bridging In Vitro and In Vivo Metabolic Findings for M31
In vitro studies using liver microsomes and hepatocytes from different species, including humans, are instrumental in identifying metabolic pathways. For Casopitant, in vitro data has indicated that the primary enzyme responsible for its metabolism in humans is cytochrome P450 3A4 (CYP3A4). europa.euuni.lu M31, along with Casopitant and other metabolites, has been shown to have weak inhibitory effects on L-type and T-type calcium channels in in vitro secondary pharmacodynamic studies. europa.eu Furthermore, an in vitro study suggested that M31 has a greater potential for causing phospholipidosis compared to other tested compounds. europa.eu These in vitro findings provide a mechanistic basis for observations made in in vivo studies and help in understanding the potential for drug-drug interactions and off-target effects.
Advanced Research Directions and Future Perspectives on Casopitant Metabolite M31
Investigation of Novel or Minor Metabolic Pathways for M31
The formation of M31 is a result of the N-dealkylation of the piperazine (B1678402) moiety of Casopitant (B1241461), a process that is part of a broader metabolic scheme that also includes oxidation, loss of the N-acetyl group, and other modifications of the piperazine ring. researchgate.netnih.gov While the primary pathways leading to the formation of M31 from Casopitant are recognized, the potential for M31 to undergo further metabolism remains an area ripe for investigation.
Future research could focus on identifying whether M31 acts as a substrate for further Phase I or Phase II metabolic reactions. This would involve in vitro studies using human liver microsomes and hepatocytes to explore potential hydroxylation, glucuronidation, or other conjugation pathways that M31 might undergo. Such studies are crucial for a complete understanding of the clearance and potential for accumulation of this metabolite.
Table 1: Known Major Metabolic Pathways of Casopitant
| Metabolic Pathway | Description | Resulting Metabolites (Examples) |
| Oxidation | Addition of oxygen atoms to the molecule. | M13 (hydroxylated piperazine), M12 (oxidized deacetylated) |
| Deacetylation | Removal of the N-acetyl group. | M76 (N-deacetylated) |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | M31 , M134 (N-dealkylated piperazines) |
| Piperazine Ring Modification | Opening and cleavage of the piperazine ring. | Various smaller metabolites |
This table is interactive. Click on the headers to sort.
Exploration of M31's Interactions with Drug Transporters and Metabolizing Enzymes (Beyond its Formation)
The interaction of metabolites with drug-metabolizing enzymes and transporters is a critical factor in determining the potential for drug-drug interactions (DDIs). For Casopitant, it has been noted that a major circulating metabolite acts as an inhibitor of CYP3A4 in vitro. researchgate.net While another major metabolite, M13 (coded as GSK525060), has been specifically identified as a direct and metabolism-dependent inhibitor of CYP3A, the specific inhibitory profile of M31 requires further elucidation. nih.gov
Advanced research should aim to characterize the inhibitory and inductive potential of M31 against a broad panel of cytochrome P450 enzymes. fda.gov This would involve in vitro assays to determine inhibition constants (Ki) and IC50 values for major CYP enzymes such as CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19. nih.gov
Furthermore, the interaction of M31 with key drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), should be investigated. Understanding whether M31 is a substrate or inhibitor of these transporters is essential for predicting its disposition and potential to cause DDIs.
Application of Systems Biology and Omics Technologies to M31 Research
Systems biology and various "omics" technologies, such as metabolomics, offer a holistic approach to understanding the biochemical impact of a drug and its metabolites. Applying these technologies to the study of M31 could provide significant insights into its downstream effects.
Metabolomics studies, for instance, could be employed to analyze changes in the plasma or tissue profiles of endogenous metabolites following exposure to M31. This could help to identify any off-target effects or novel biochemical pathways modulated by the metabolite. Such an approach moves beyond targeted assays and provides a broader, unbiased view of the metabolite's biological activity.
Development of Predictive Models for M31 Disposition and Pharmacological Effects
Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is an invaluable tool in modern drug development. While PBPK models have been developed for the parent drug, Casopitant, a specific and detailed model for M31 would be highly beneficial. researchgate.net
Strategic Integration of M31 Research in Pharmacological Discovery and Development
The study of active and major metabolites is a critical component of the drug discovery and development process. nih.gov A thorough understanding of a metabolite like M31 can inform several key decisions. If a major metabolite is found to be pharmacologically active, it could either contribute to the therapeutic effect of the parent drug or be responsible for adverse effects.
Strategically, the early characterization of M31's pharmacological and toxicological profile can guide the development of safer and more effective drug candidates. For instance, if M31 is found to have undesirable properties, medicinal chemistry efforts could be directed towards designing new analogues of the parent drug that are less likely to be metabolized through the M31 pathway. Conversely, if M31 is found to have beneficial properties, it could even be considered as a potential therapeutic agent in its own right.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Casopitant metabolite M31 in biological matrices?
- Methodological Answer :
- Use liquid chromatography-mass spectrometry (LC-MS) with optimized separation conditions to resolve M31 from endogenous compounds. Validate specificity by analyzing blank biological samples (e.g., plasma, urine) to confirm no interference .
- For quantification without reference standards, employ inter-day repeatability tests (e.g., duplicate analyses of patient samples) to assess precision. Structural elucidation can be supported by fragmentation patterns (e.g., m/z 291 fragment observed in M31) and comparison with known hydroxylation or glucuronidation sites .
- Document all parameters, including column type, mobile phase, and ionization settings, following guidelines for metabolite characterization .
Q. How can researchers establish the purity and identity of newly synthesized this compound?
- Methodological Answer :
- Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular formula and structural features. For purity, use high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection to quantify impurities (<1% threshold) .
- Cross-reference spectral data with published Casopitant metabolite profiles (e.g., oxidative metabolites M1/M2) to validate consistency in fragmentation pathways or retention times .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported metabolic pathways or activity data for M31 across studies?
- Methodological Answer :
- Conduct systematic meta-analysis to compare experimental conditions (e.g., species models, dosing regimens) that may explain discrepancies. For example, differences in glucuronidation rates could arise from interspecies variability in UDP-glucuronosyltransferase (UGT) enzymes .
- Use sensitivity analysis to assess the impact of detection limits (e.g., LC-MS vs. ELISA) on reported metabolite concentrations. Reference guidelines for data transparency, such as disclosing instrument calibration curves and limit of quantification (LOQ) values .
Q. What computational and experimental strategies are effective for elucidating M31’s role in systemic pharmacokinetics?
- Methodological Answer :
- Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro data (e.g., hepatic microsomal stability assays) to predict M31’s clearance and tissue distribution. Validate models using in vivo pharmacokinetic studies in preclinical species .
- Apply untargeted metabolomics to identify co-metabolites or downstream products of M31, leveraging databases like ChemDB or SciFinder for structural annotation .
Q. How can researchers ensure reproducibility when studying M31’s interactions with neurokinin receptors or other targets?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reproducible) for data sharing. For receptor-binding assays, report detailed protocols:
- Radioligand concentration (e.g., [14C]Casopitant used in brain NK1 receptor studies) .
- Negative controls (e.g., blank membranes) and statistical methods for IC50 calculations .
- Upload raw data (e.g., dose-response curves) to public repositories like ChemBank or NCBI’s BioProject, ensuring metadata includes experimental conditions and software versions .
Data Reporting and Validation
Q. What metadata is critical when publishing structural or activity data for M31?
- Methodological Answer :
- Include:
- Synthetic routes : Reagent purity, reaction yields, and purification methods .
- Analytical validation : LOQ, intra-/inter-day precision (%RSD), and matrix effects (e.g., ion suppression/enhancement in LC-MS) .
- Target engagement data : Receptor binding kinetics (Kon/Koff) and assay buffer composition .
- Use standardized templates (e.g., ISA-Tab format) for supplementary materials to enhance data interoperability .
Ethical and Regulatory Considerations
Q. How should researchers address ethical requirements when conducting clinical studies involving M31?
- Methodological Answer :
- Register trials in public repositories (e.g., ClinicalTrials.gov ) before patient enrollment, specifying M31’s role as a primary or secondary metabolite .
- Disclose all chemical safety data (e.g., toxicity profiles) in accordance with ICMJE guidelines, including manufacturer details and storage conditions for Casopitant and its metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
